1-(6-Neopentylpyrimidin-4-yl)ethanone
Description
1-(6-Neopentylpyrimidin-4-yl)ethanone is a pyrimidine-derived ketone featuring a neopentyl (2,2-dimethylpropyl) group at the 6-position of the pyrimidine ring. These analogs are critical intermediates in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties . The neopentyl group introduces significant steric bulk and lipophilicity, which may influence solubility, synthetic accessibility, and biological interactions compared to smaller substituents.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-[6-(2,2-dimethylpropyl)pyrimidin-4-yl]ethanone |
InChI |
InChI=1S/C11H16N2O/c1-8(14)10-5-9(12-7-13-10)6-11(2,3)4/h5,7H,6H2,1-4H3 |
InChI Key |
NYVUDJFYCMQRBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=NC(=C1)CC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(6-neopentylpyrimidin-4-yl)ethanone with structurally related pyrimidin-4-yl ethanones, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Pyrimidin-4-yl Ethanone Derivatives
*Hypothetical data inferred from substituent trends.
Key Observations:
- Substituent Size and Lipophilicity: The neopentyl group (molecular weight ~72.15 g/mol) is significantly bulkier and more lipophilic than methyl (15.03 g/mol) or amino (16.02 g/mol) groups. This may reduce aqueous solubility but enhance membrane permeability in biological systems.
- Amino groups, however, are stronger electron donors and may increase ring reactivity in electrophilic substitutions .
Crystallographic and Stability Insights
- Dihydropyrimidine derivatives (e.g., 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone) demonstrate that substituents like methyl or fluorophenyl groups stabilize crystal lattices via van der Waals interactions . Neopentyl’s bulk may similarly enhance crystallinity but complicate crystallization conditions.
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